molecular formula C18H15ClFN3OS B14950648 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone CAS No. 588674-16-2

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14950648
CAS No.: 588674-16-2
M. Wt: 375.8 g/mol
InChI Key: YEUYUUCGDQNOQG-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (CAS 183231-05-2) is a chemical compound with the molecular formula C18H15ClFN3OS and a molecular weight of 375.85 g/mol. This synthetic intermediate features a benzothiophene core structure linked to a pyridinyl-piperazine moiety via a methanone group, presenting a complex heterocyclic system of significant interest in medicinal chemistry research. The structural motifs present in this compound, particularly the piperazine-substituted benzothiophene framework, are associated with diverse biological activities investigated in preclinical research. Compounds containing these structural elements have been studied for their potential interactions with the central nervous system, with some derivatives showing investigational promise as antiseizure agents and for pain management in animal models . The 3-chloro-4-fluorophenyl motif incorporated in this structure has been identified as a key pharmacophoric element in inhibitors of tyrosinase from Agaricus bisporus, suggesting potential research applications in enzyme inhibition studies . Additionally, piperazine-containing molecular frameworks continue to be valuable tools in pharmaceutical development for investigating new approaches to addressing mental disorders . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

588674-16-2

Molecular Formula

C18H15ClFN3OS

Molecular Weight

375.8 g/mol

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2

InChI Key

YEUYUUCGDQNOQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Cyclization

Benzothiophene derivatives are halogenated at positions 3 and 4 using iodine monochloride (ICl) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C to 0°C. Subsequent cyclization with thiourea in ethanol under reflux yields the benzothiophene-2-carboxylic acid.

Example Protocol

  • Reactants : 2-Fluorothiophenol (1.0 equiv), chloroacetyl chloride (1.2 equiv)
  • Conditions : Stirred in DCM with AlCl₃ (1.5 equiv) at 0°C for 4h.
  • Yield : 78–85% after recrystallization in ethanol.

Piperazine-Pyridine Component Preparation

4-(Pyridin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution.

Substitution Reaction

Pyridine-2-amine reacts with 1-chloro-2-ethylpiperazine in dimethylformamide (DMF) at 120°C for 12h.

Parameter Value
Solvent DMF
Temperature 120°C
Catalyst K₂CO₃ (2.0 equiv)
Yield 90%

Coupling Strategies for Methanone Formation

The final step involves coupling the benzothiophene carbonyl chloride with 4-(pyridin-2-yl)piperazine.

Nucleophilic Acyl Substitution

Protocol

  • Activation : 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride (1.0 equiv) is dissolved in anhydrous THF.
  • Coupling : 4-(Pyridin-2-yl)piperazine (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
  • Reaction : Stirred at room temperature for 6h.
  • Workup : Filtered, washed with NaHCO₃ (5%), and purified via silica gel chromatography (ethyl acetate:hexane = 3:7).
Parameter Value
Solvent THF
Base Triethylamine
Temperature 0°C → 25°C
Yield 82%

One-Pot Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Conditions : 150°C, 30min, DMF solvent, 1.5 equiv piperazine derivative.
  • Yield : 88% with 99.2% purity (HPLC).

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Optimal Solvent : Toluene or xylene for high-temperature compatibility.
  • Temperature : Reflux (110–140°C) ensures complete acyl substitution.

Purification Techniques

  • Recrystallization : Boiling acetone trituration removes impurities (purity >99%).
  • Chromatography : Reserved for lab-scale batches (purity >99.5%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale
Nucleophilic Acyl 82 98.5 Lab
Microwave 88 99.2 Pilot
Industrial Reflux 85 99.0 Bulk (kg)

Challenges and Mitigation

  • Byproduct Formation : Excess piperazine (1.1–1.2 equiv) minimizes unreacted carbonyl chloride.
  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis.

Chemical Reactions Analysis

Key Synthetic Steps:

StepReaction TypeReagents/ConditionsRole in Synthesis
1Benzothiophene core formationCyclization of thiophene derivatives with chlorinated aromaticsGenerates the 3-chloro-4-fluoro-1-benzothiophen-2-yl scaffold.
2Piperazine functionalizationN-alkylation of tert-butylpiperazine-1-carboxylate with 3-chloro-4-fluorobenzylbromide, followed by TFA deprotection Produces 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (6 ), a key intermediate.
3Ketone bridge formationCondensation of the benzothiophene carboxylic acid derivative with the piperazine intermediate using HBTU/DMF Links the benzothiophene and piperazine moieties via an amide bond.

Functional Group Transformations

The compound undergoes targeted modifications at its chloro, fluoro, and ketone groups.

Nucleophilic Aromatic Substitution (NAS):

  • Chlorine substitution : The electron-withdrawing fluorine atom meta to the chlorine enhances its reactivity.

    • Example: Reaction with amines (e.g., piperazine derivatives) under basic conditions (K₂CO₃/DMF) to replace chlorine .

  • Fluorine substitution : Less reactive due to strong C–F bonds but may participate in metal-mediated coupling reactions.

Hydrolysis of the Methanone Group:

  • Acidic/basic hydrolysis : The ketone bridge can be hydrolyzed to a carboxylic acid under strong acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions.

    • Potential product: (3-Chloro-4-fluoro-1-benzothiophen-2-yl)carboxylic acid.

Coupling and Cross-Coupling Reactions

The pyridinylpiperazine moiety facilitates metal-catalyzed couplings.

Buchwald-Hartwig Amination:

  • Piperazine as a directing group : Enables C–N bond formation with aryl halides using Pd catalysts .

    • Example: Coupling with bromopyridines to introduce substituents on the piperazine ring.

Suzuki-Miyaura Coupling:

  • Benzothiophene as a substrate : The chloro group can act as a leaving group in Pd-mediated cross-couplings with boronic acids.

Oxidation:

  • Benzothiophene ring : Susceptible to oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

Reduction:

  • Ketone reduction : Catalytic hydrogenation (H₂/Pd-C) converts the methanone to a methylene group.

    • Product: (3-Chloro-4-fluoro-1-benzothiophen-2-yl)methyl-linked piperazine.

Coordination and Complexation

The pyridine and piperazine nitrogen atoms act as ligands for metal coordination.

Metal Complex Formation:

Metal IonCoordination SiteApplication
Cu(II)Pyridine N, Piperazine NCatalysis or materials science
Fe(III)Ketone O, Piperazine NBiomedical imaging or drug delivery

Stability and Degradation Pathways

  • Photodegradation : The benzothiophene core may degrade under UV light, forming quinone-like products.

  • Hydrolytic degradation : Susceptible to hydrolysis in aqueous solutions at extreme pH, cleaving the ketone bridge.

Comparative Reactivity Table

Reaction TypeSite of ReactivityConditionsOutcome
NAS (Cl)Benzothiophene C3K₂CO₃/DMF, 80°CSubstitution with amines
Ketone hydrolysisMethanone bridgeH₂SO₄/H₂O, refluxCarboxylic acid formation
Pd-catalyzed couplingBenzothiophene C2Pd(PPh₃)₄, boronic acidBiaryl product

Scientific Research Applications

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Substituent Variations on the Benzothiophene/Phenyl Core

  • (3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone Structural Differences: The chloro and fluoro substituents are at positions 3 and 6 (vs. 3 and 4 in the main compound), and the piperazine is linked to a pyrimidinyl group instead of pyridin-2-yl. Impact: The altered substitution pattern may reduce steric hindrance and modify electronic properties. Molecular Weight: 376.834 g/mol (vs. ~375 g/mol estimated for the main compound) .
  • (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone Structural Differences: Replaces benzothiophene with a 3-chlorophenyl ring and substitutes pyridine with 2-methoxyphenyl. Impact: The methoxy group increases hydrophilicity, improving solubility but possibly reducing membrane permeability. The absence of benzothiophene may diminish aromatic interactions with hydrophobic binding pockets .
  • (3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone Structural Differences: Features a 3-chloro-2-fluorophenyl group and a methylated piperazine (vs. pyridin-2-yl-piperazine). Impact: Methylation of piperazine enhances metabolic stability but reduces hydrogen-bonding capacity. The chloro-fluoro substitution at positions 3 and 2 (vs. 3 and 4) may alter steric and electronic profiles .

Variations in the Piperazine-Linked Moieties

  • Thiophen-2-yl and Trifluoromethylphenyl Derivatives Example: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Structural Differences: Replaces pyridin-2-yl with a trifluoromethylphenyl group and benzothiophene with thiophene.
  • Pyrazole and Trifluoromethylpyridinyl Derivatives Example: (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone Structural Differences: Incorporates a pyrazole ring and trifluoromethylpyridine instead of benzothiophene and pyridine. Impact: Pyrazole introduces additional nitrogen atoms for hydrogen bonding, which could improve selectivity for enzymes like cyclooxygenase or kinases .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): Minor changes in substituent positions (e.g., fluoro at 4 vs. 6) or heterocycles (pyridine vs. pyrimidine) significantly alter electronic profiles and binding kinetics. Empirical testing is critical to validate computational predictions .
  • Therapeutic Potential: The main compound’s benzothiophene-pyridine scaffold is understudied compared to phenyl-piperazine analogs. Further research could explore its kinase inhibition or antimicrobial properties, leveraging insights from pyrazolone derivatives () and trifluoromethyl-containing compounds .

Biological Activity

The compound (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. This is particularly relevant in cancer biology, where aberrant kinase activity often leads to tumorigenesis.
  • Neurotransmitter Modulation : The piperazine moiety is known for its interaction with various neurotransmitter receptors, which may influence mood and cognitive functions. This suggests potential applications in treating neurological disorders.
  • Antioxidant Properties : Some studies indicate that benzothiophene derivatives possess antioxidant properties, which could mitigate oxidative stress-related cellular damage.

Efficacy in Cancer Models

Research has demonstrated that compounds similar to this compound show promising results in inhibiting tumor growth in vitro and in vivo.

Compound NameTarget KinaseIC50 (nM)Cell Line TestedReference
Compound APIM12.0A549 (Lung Cancer)
Compound BMK20.5MCF7 (Breast Cancer)
Compound CLIMK13.0HeLa (Cervical Cancer)

Neuropharmacological Studies

In neuropharmacological assessments, compounds with similar structures have been evaluated for their effects on neurotransmitter systems.

Study FocusEffect ObservedModel UsedReference
Serotonin ActivityIncreased serotonin levelsRat Brain Slice
Dopamine ReceptorModulation of D2 receptor activityMouse Behavioral Model

Case Studies and Research Findings

Several case studies have highlighted the potential of benzothiophene derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant reductions in tumor sizes among patients with advanced solid tumors, suggesting the efficacy of targeting specific kinases involved in tumor growth.
  • Case Study 2 : Research on the neuroprotective effects of similar compounds revealed improvements in cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic applications for neurodegenerative conditions.

Q & A

Q. What are the recommended methodologies for synthesizing (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone?

Synthesis typically involves coupling the benzothiophene core with the pyridinyl-piperazine moiety via a methanone linker. Key steps include:

  • Reaction optimization : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate nucleophilic substitution or condensation reactions .
  • Purification : Column chromatography or recrystallization to achieve >99% purity, as demonstrated in analogous piperazine-containing compounds .
  • Yield improvement : Sequential reaction monitoring via TLC or HPLC to identify intermediate bottlenecks .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain diffraction-quality crystals .
  • Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data, as used for structurally similar pyrazolone derivatives .
  • Refinement : Software like SHELXTL refines bond lengths and angles, with final R-values < 0.05 for reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the benzothiophene and piperazine rings. Anomalous shifts (e.g., ~δ 7.5–8.5 ppm for pyridine protons) indicate electronic effects .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the methanone carbonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically replace Cl/F on the benzothiophene or modify the pyridine’s position to assess effects on target binding, as seen in analogous biphenyl methanones .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with piperazine nitrogen) .
  • Biological assays : Pair SAR with in vitro kinase inhibition assays, noting IC₅₀ shifts ≥10-fold for significant structural changes .

Q. What computational strategies resolve contradictions in experimental data (e.g., unexpected biological activity)?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability discrepancies. For example, fluorine’s electron-withdrawing effect may alter binding affinity .
  • MD simulations : Model solvation effects or protein-ligand dynamics to explain mismatches between in vitro and in silico results .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from true SAR trends .

Q. How can researchers address batch-to-batch variability in biological assay results?

  • Purity control : Implement HPLC-UV/ELSD with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS, noting hydrolysis of the methanone group as a key failure mode .
  • Assay normalization : Include internal controls (e.g., reference inhibitors) to correct for plate-to-plate variability .

Q. What are the best practices for evaluating this compound’s photostability in formulation studies?

  • Light exposure tests : Use a xenon lamp (ICH Q1B guidelines) to simulate UV-vis irradiation, quantifying degradation products via UPLC .
  • Radical scavengers : Add antioxidants (e.g., BHT) to formulations if methanone oxidation is observed .
  • Crystallinity analysis : XRD or DSC to confirm amorphous/crystalline phase stability post-irradiation .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS, and calculate t₁/₂ .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
  • Metabolite ID : HRMS/MS with fragmentation patterns to map oxidation (e.g., piperazine N-oxidation) or glucuronidation sites .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Dose-ranging studies : Start at 1 nM–10 μM, using MTT assays to determine IC₅₀ values for both target activity and cytotoxicity .
  • Solvent optimization : Replace DMSO with biocompatible carriers (e.g., PEG-400) if solubility-limited toxicity occurs .
  • Off-target profiling : Screen against common receptors (e.g., hERG) to rule out nonspecific effects .

Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?

  • Anisotropic refinement : Differentiate Cl/F positions in the benzothiophene ring using displacement parameters (e.g., Uiso < 0.05 Ų for ordered atoms) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm tautomeric forms in pyrazolone analogs .

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